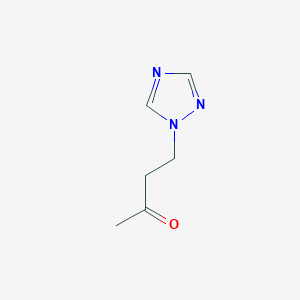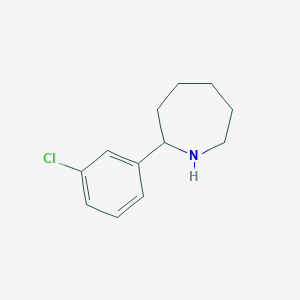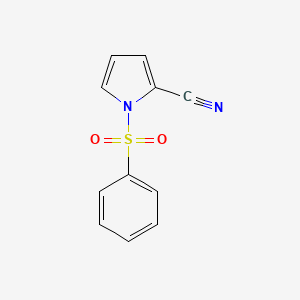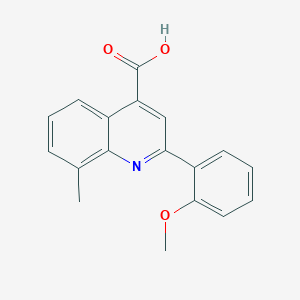
5-chloro-1H-indole-2-carboxamide
Vue d'ensemble
Description
5-chloro-1H-indole-2-carboxamide: is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C9H7ClN2O and is characterized by the presence of a chlorine atom at the 5th position of the indole ring and a carboxamide group at the 2nd position .
Mécanisme D'action
Target of Action
The primary target of 5-chloro-1H-indole-2-carboxamide is the brain-type glycogen phosphorylase (PYGB) . PYGB is recognized as a prospective drug target for treating ischemic brain injury .
Mode of Action
This compound acts as an inhibitor of PYGB . It interacts with PYGB, leading to a decrease in the activity of this enzyme . This interaction results in changes at the cellular level, particularly in the context of hypoxia/reoxygenation (H/R) injury in astrocytes .
Biochemical Pathways
The inhibition of PYGB affects the glucose metabolism pathway . This compound can reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits the expression of apoptosis-related proteins .
Result of Action
The action of this compound leads to several molecular and cellular effects. It can alleviate the H/R injury of astrocytes by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level . It also has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of oxygen and glucose. For instance, its protective effect against cellular H/R injury in mouse astrocytes is evident in a hypoxic environment . .
Analyse Biochimique
Biochemical Properties
5-chloro-1H-indole-2-carboxamide, like other indole derivatives, interacts with a variety of enzymes and proteins. The presence of the carboxamide moiety in this compound allows it to form hydrogen bonds with these biomolecules, often inhibiting their activity .
Molecular Mechanism
It is known that the carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-indole-2-carboxamide typically involves the activation of carboxylic acid groups using various reagents. Common activators include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . One of the methods involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-chloro-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-1H-indole-2-carboxylic acid
- 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
5-chloro-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities.
Propriétés
IUPAC Name |
5-chloro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILZCCGDNKAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406442 | |
| Record name | 5-chloro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21109-01-3 | |
| Record name | 5-chloro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)









![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
